molecular formula C17H21NO3S B4902408 4-butoxy-N-(3-methylphenyl)benzenesulfonamide

4-butoxy-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B4902408
M. Wt: 319.4 g/mol
InChI Key: YGDFOEDIFRTGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(3-methylphenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with 3-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-butoxy-N-(3-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(3-chloro-4-methylphenyl)benzenesulfonamide
  • 4-butoxy-N-(4-methoxybenzyl)benzenesulfonamide

Uniqueness

4-butoxy-N-(3-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its solubility in organic solvents, while the methyl group on the phenyl ring influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

4-butoxy-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-3-4-12-21-16-8-10-17(11-9-16)22(19,20)18-15-7-5-6-14(2)13-15/h5-11,13,18H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDFOEDIFRTGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.